molecular formula C12H15ClO3 B1265757 Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate CAS No. 21133-98-2

Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate

Cat. No. B1265757
CAS RN: 21133-98-2
M. Wt: 242.7 g/mol
InChI Key: AKTWBLNPMXANJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized through various methods, including the stereoselective biotechnology methods in enzymatic reactions. One notable synthesis involves the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate to produce ethyl (R)-4-chloro-3-hydroxybutyrate with high enantioselectivity, using a catalytic complex in a microfluidic chip reactor. This process yields a product of exceptional purity under optimized reaction conditions, highlighting the effectiveness of microfluidic systems in chemical synthesis (Kluson et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction and other spectroscopic techniques. For example, single crystal X-ray structural analysis has been performed to understand the molecular geometries and intermolecular interactions of polymorphs related to the compound , revealing the significance of O-H⋯O hydrogen bonds and π-π interactions in determining the structural stability and properties of such molecules (Ramazani et al., 2019).

Chemical Reactions and Properties

Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate undergoes various chemical reactions, reflecting its versatility as an intermediate for synthesizing chiral drugs. For instance, its transformation into other valuable pharmacological intermediates involves sequential hydrogenation processes that are highly enantioselective, demonstrating the compound's reactivity and the influence of reaction conditions on product selectivity (Meng et al., 2008).

Scientific Research Applications

Stereoselective Synthesis and Catalysis

Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate has been recognized for its role as a versatile fine chemistry intermediate. Notably, it serves as a precursor in synthesizing various pharmacologically valuable products, including L-carnitine. Its production often involves stereoselective biotechnology methods and enzymatic reactions. One study highlighted an alternative strategy for preparing ethyl (R)-4-chloro-3-hydroxybutyrate, a related compound, by asymmetric hydrogenation of ethyl 4-chloro-acetoacetate. This process achieved high enantioselectivity, making it a critical step in producing optically pure products for pharmaceutical applications (Kluson et al., 2019).

Biocatalysis in Drug Synthesis

Ethyl (S)-4-chloro-3-hydroxybutyrate, closely related to Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate, is integral in synthesizing chiral drugs like Atorvastatin. A study involving Rhodococcus erythropolis highlighted its ability to convert similar compounds into useful intermediates for drug synthesis. This process involves enzymes like amidase, showcasing the potential of microbial biocatalysis in creating valuable pharmaceutical intermediates (Park et al., 2008).

Applications in Material Science

Biopolymer Research

Research has explored the solubility of poly(3-hydroxybutyrate) (P3HB), a biopolymer known for its biocompatibility and biodegradability, in non-halogenated solvents. This study is crucial for developing sustainable and environmentally friendly methodologies for polymer recovery and extraction from bacterial cells. It contributes to large-scale biopolymer production without the use of hazardous solvents, aligning with green chemistry principles (Ramos et al., 2020).

Enzymatic Grafting in Polymer Science

Innovations in polymer science have seen the enzymatic grafting of P(3HB) onto ethyl cellulose, showcasing a novel, eco-friendly approach to creating composites. These novel composites, characterized by various techniques, show promise in biotechnological applications like tissue engineering and packaging, emphasizing the potential of combining Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate related compounds with other materials (Iqbal et al., 2014).

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-3-16-11(14)8-12(2,15)9-4-6-10(13)7-5-9/h4-7,15H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTWBLNPMXANJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943462
Record name Ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate
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Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate

CAS RN

21133-98-2
Record name Ethyl 4-chloro-β-hydroxy-β-methylbenzenepropanoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate
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Record name Ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate
Source EPA DSSTox
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Record name Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate
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